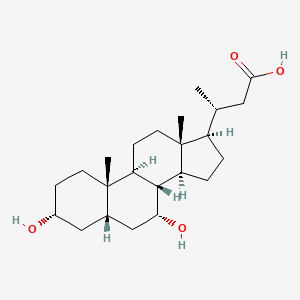
Norchenodeoxycholic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norchenodeoxycholic acid is a carboxylic ester.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Cholestatic and Metabolic Liver Diseases
Norchenodeoxycholic acid, also known as norursodeoxycholic acid (norUDCA), is being investigated for its promising therapeutic potential in various liver diseases. Halilbasic, Steinacher, and Trauner (2017) highlight norUDCA's efficacy in treating a range of cholestatic liver and bile duct disorders, including primary sclerosing cholangitis (PSC). Its mechanism involves direct effects on both parenchymal and non-parenchymal liver cells, counteracting cholestasis, steatosis, hepatic inflammation, fibrosis, and promoting autophagy (Halilbasic, Steinacher, & Trauner, 2017).
Role in Hepatic Enrichment and Choleresis
Halilbasic et al. (2009) conducted a study on Mdr2−/− mice, a model for sclerosing cholangitis, revealing that norUDCA's side chain structure contributes to its unique physiological and pharmacologic properties. The study noted its ability to stimulate biliary HCO3− output and fluid secretion in bile ducts, which may protect the liver from cholestatic injury (Halilbasic et al., 2009).
Immunomodulatory Effects
Zhu et al. (2021) explored norUDCA's immunomodulatory properties, particularly its effects on CD8+ T-cells in immune-mediated cholestatic liver diseases like PSC. The study found that norUDCA modulates CD8+ T-cell function, contributing to its therapeutic efficacy by reducing hepatic innate and adaptive immune cells, including CD8+ T-cells (Zhu et al., 2021).
Treatment of Non-Alcoholic Fatty Liver Disease
Traussnigg et al. (2019) conducted a double-blind, placebo-controlled, randomised phase 2 trial assessing the efficacy of norUDCA in treating non-alcoholic fatty liver disease. The study indicated a dose-dependent reduction in serum alanine aminotransferase (ALT) levels with norUDCA treatment, suggesting its potential for treating this condition (Traussnigg et al., 2019).
Efficacy in Primary Sclerosing Cholangitis
Fickert et al. (2017) reported on a randomized controlled trial evaluating norUDCA in patients with PSC. The study found that norUDCA significantly reduced serum alkaline phosphatase levels in a dose-dependent manner, suggesting its efficacy in treating PSC (Fickert et al., 2017).
Comparative Efficacy with Ursodeoxycholic Acid
A study by Fickert et al. (2006) compared the therapeutic effects of norUDCA with ursodeoxycholic acid in Mdr2(-/-) mice, a model for sclerosing cholangitis. NorUDCA showed marked improvement in liver tests, liver histology, and reduction in inflammation and fibrosis, highlighting its potential over ursodeoxycholic acid (Fickert et al., 2006).
Hepatoprotective and Anticholestatic Properties
A study by Trottier et al. (2009) identified human UDP-glucuronosyltransferase (UGT) enzyme UGT1A3 as the major enzyme for hepatic norUDCA glucuronidation, which is a key factor in its pharmacokinetic properties and treatment efficacy in cholestasis (Trottier et al., 2009).
Eigenschaften
CAS-Nummer |
86386-61-0 |
|---|---|
Molekularformel |
C23H38O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(3R)-3-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19-,21+,22+,23-/m1/s1 |
InChI-Schlüssel |
QYYDXDSPYPOWRO-AYTZMJRQSA-N |
Isomerische SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyme |
24-norchenodeoxycholic acid nor-CDCA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



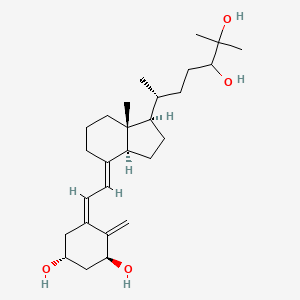
![O-(4-tert-butylphenyl) N-[3-[2-methoxy-3-[methyl(thiophen-3-yl)amino]propoxy]phenyl]-N-methylcarbamothioate](/img/structure/B1244228.png)
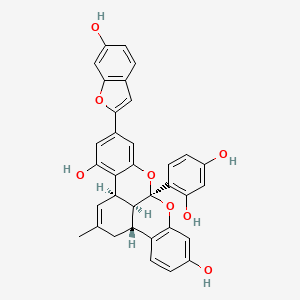

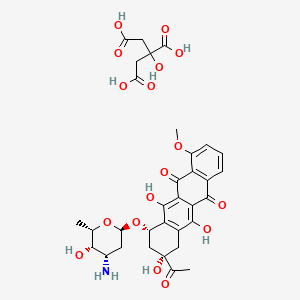
![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)
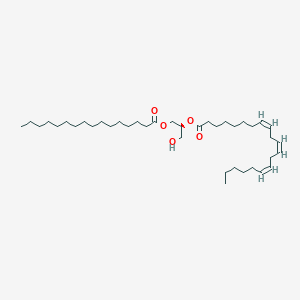
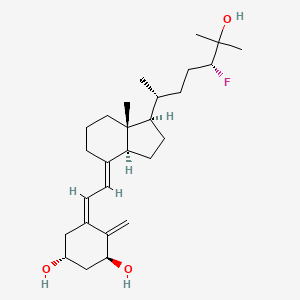
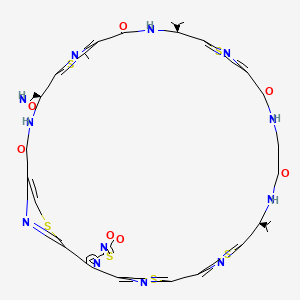
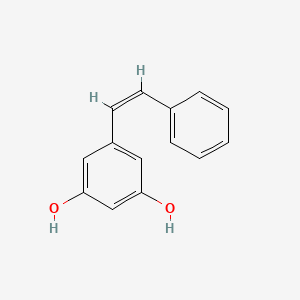
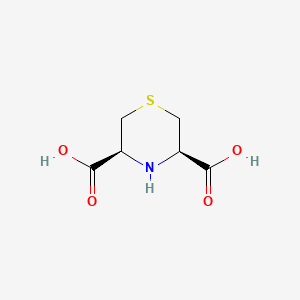

![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)
![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)